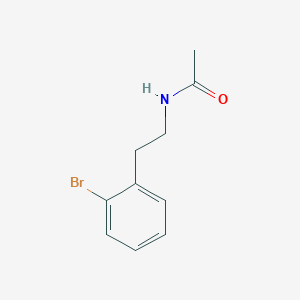

N-(2-bromophenethyl)acetamide

Description

Significance of the Phenethylacetamide Scaffold in Medicinal and Synthetic Chemistry

The phenethylacetamide scaffold is a core structure in many molecules of medicinal and synthetic importance. acs.org The 2-phenethylamine framework is found in numerous naturally occurring compounds and endogenous molecules like catecholamines (dopamine, norepinephrine), which are vital for neurological functions. mdpi.com In medicinal chemistry, this scaffold is considered a "privileged structure" because it can bind to a variety of biological targets. nih.govmdpi.comnih.gov Consequently, it is a key component in the development of therapeutic agents targeting a wide range of conditions, from neurological disorders to cardiovascular diseases. mdpi.com

In synthetic chemistry, the phenethylacetamide structure is a versatile intermediate. The amide and phenyl groups can be chemically modified, and the ethyl linker provides conformational flexibility. This allows chemists to use it as a starting point for constructing more complex molecular architectures, including novel pharmaceuticals and other functional organic materials.

Overview of Brominated Organic Compounds in Contemporary Research

Brominated organic compounds, which contain a carbon-bromine bond, are significant in many areas of modern research. wikipedia.org The inclusion of a bromine atom into an organic molecule alters its physical and chemical properties. fiveable.me Bromine is more electronegative than carbon, making the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution. wikipedia.org This reactivity makes alkyl bromides effective alkylating agents and versatile intermediates in organic synthesis. wikipedia.orgresearchgate.net

In drug design, adding bromine is a strategy used to enhance the therapeutic properties of a molecule. ump.edu.pl The bromine atom can increase a compound's potency, influence its metabolic pathway, and improve its ability to bind to target receptors through a phenomenon known as halogen bonding. fiveable.meump.edu.pl Beyond medicine, brominated compounds have major industrial applications, most notably as flame retardants. wikipedia.orgresearchgate.net Their unique properties also make them valuable in the creation of dyes, agrochemicals, and high-performance polymers. researchgate.netresearchgate.net

Research Rationale and Objectives for N-(2-bromophenethyl)acetamide Investigations

Research into this compound is primarily driven by its potential as a synthetic intermediate. The molecule combines the features of a phenethylacetamide scaffold with a reactive bromine atom, presenting a unique set of chemical properties for exploitation.

Key objectives for its investigation include:

Synthetic Utility: A primary goal is to use this compound as a building block for more complex molecules. For instance, it has been used in the synthesis of derivatives screened for fungicidal activity against plant pathogens like Botrytis cinerea. mdpi.com The bromine atom serves as a handle for introducing further chemical modifications.

Reaction Development: Researchers explore its reactivity in various chemical transformations. For example, trifluoro-derivatives of this compound have been utilized in radical cyclization reactions to create complex ring systems, such as protoberberine analogs. lookchem.com

Structural and Property Analysis: A fundamental objective is the synthesis and characterization of the compound itself. This includes determining its physical properties and understanding its molecular structure. The synthesis can be achieved via the reaction of 2-phenylethylamine with bromoacetyl chloride. chemicalbook.com

The table below summarizes some of the key chemical properties of this compound.

| Property | Value |

| CAS Number | 74315-08-5 |

| Molecular Formula | C₁₀H₁₂BrNO |

| Molecular Weight | 242.11 g/mol |

| IUPAC Name | N-[2-(2-bromophenyl)ethyl]acetamide |

| Physical Form | Solid |

Data sourced from PubChem and Sigma-Aldrich. sigmaaldrich.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(2-bromophenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-8(13)12-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSUNRPCFIIDQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for N 2 Bromophenethyl Acetamide and Its Analogs

Direct Amide Formation Pathways

Direct amide formation strategies focus on constructing the core acetamide (B32628) structure from precursor molecules already containing the desired 2-bromophenethyl scaffold. These methods are often straightforward and rely on well-established amidation reactions.

Acylation Reactions of Phenethylamines

A primary and widely utilized method for the synthesis of N-(2-bromophenethyl)acetamide is the direct acylation of 2-bromophenethylamine (B104595). This reaction involves the treatment of the primary amine with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), typically in the presence of a base to neutralize the acidic byproduct.

The reaction of 2-bromophenethylamine with acetyl chloride provides a direct route to the target compound. The amine nucleophilically attacks the electrophilic carbonyl carbon of the acetyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and hydrogen chloride. A base, such as triethylamine (B128534) or pyridine, is commonly added to scavenge the HCl produced.

Reaction Scheme: 2-Bromophenethylamine + Acetyl Chloride → this compound + HCl

| Reactant | Reagent | Base | Solvent | Typical Yield |

| 2-Bromophenethylamine | Acetyl Chloride | Triethylamine | Dichloromethane | High |

| 2-Bromophenethylamine | Acetic Anhydride | Pyridine | - | High |

Alternatively, acetic anhydride can be employed as the acylating agent. This reaction proceeds similarly, with the amine attacking one of the carbonyl groups of the anhydride, resulting in the formation of the amide and acetic acid as a byproduct. While generally less reactive than acetyl chloride, acetic anhydride offers advantages in terms of handling and milder reaction conditions.

Synthesis Utilizing 2-Bromophenethyl Alcohol as a Precursor

An alternative synthetic strategy commences with 2-bromophenethyl alcohol. This pathway involves a two-step sequence: the conversion of the alcohol to the corresponding amine, followed by acylation. The transformation of the alcohol to the amine can be achieved through several methods, including the Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide (B116566) followed by hydrolysis) or by converting the alcohol to an alkyl halide or sulfonate, followed by nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or an azide (B81097) followed by reduction).

Once 2-bromophenethylamine is obtained, its acylation to this compound proceeds as described in section 2.1.1. This approach is particularly useful when 2-bromophenethyl alcohol is a more readily available or cost-effective starting material than the corresponding amine.

Introduction of the Bromoacetamide Moiety

This strategic approach involves forming the acetamide linkage first, followed by the introduction of the bromine atom onto the phenethyl scaffold, or by reacting phenethylamine (B48288) with a pre-functionalized bromoacetylating agent.

Reactions Involving Bromoacetyl Halides

A convergent approach to this compound involves the reaction of 2-phenethylamine with a bromoacetyl halide, such as bromoacetyl chloride or bromoacetyl bromide. In this method, the bromoacetyl group is introduced in a single step. The reaction mechanism is analogous to the acylation described in section 2.1.1, where the amine acts as a nucleophile, attacking the carbonyl carbon of the bromoacetyl halide.

Reaction Scheme: 2-Phenethylamine + Bromoacetyl Chloride → N-(2-phenethyl)bromoacetamide + HCl

This method is efficient for the synthesis of α-bromoacetamides. However, for the synthesis of this compound, where the bromine is on the aromatic ring, this method is not directly applicable. It is more relevant for the synthesis of analogs where the bromine is on the acetyl moiety.

Strategic Modifications of Existing Acetamide Derivatives

Another viable strategy is the regioselective bromination of N-phenethylacetamide. This method involves the direct electrophilic aromatic substitution of the N-phenethylacetamide substrate. The acetamido group is an ortho-, para-directing group, meaning that the incoming electrophile (bromine) will preferentially add to the positions ortho or para to the ethylamino group on the benzene (B151609) ring.

The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent. nih.gov The regioselectivity (ortho vs. para) can often be controlled by the choice of reaction conditions, including the solvent and the presence of a catalyst. To achieve the desired 2-bromo isomer, careful optimization of the reaction conditions is necessary to favor ortho-bromination. Theoretical studies have shown that confinement within nanoreactors like carbon nanotubes can influence the regioselectivity of such bromination reactions.

| Substrate | Brominating Agent | Catalyst/Solvent | Major Product(s) |

| N-Phenethylacetamide | N-Bromosuccinimide | Acetonitrile (B52724) | Mixture of ortho- and para-bromo isomers |

| N-Phenethylacetamide | Bromine | Acetic Acid | Mixture of ortho- and para-bromo isomers |

Modern Synthetic Techniques Applicable to the Scaffold

Modern synthetic methodologies offer significant advantages over traditional methods, including enhanced reaction rates, improved yields, and more environmentally friendly conditions. These techniques are highly applicable to the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. nih.gov The synthesis of amides from carboxylic acids and amines can be efficiently carried out under microwave irradiation, frequently without the need for a solvent or catalyst. researchgate.netnih.gov This technique can be applied to the acylation of 2-bromophenethylamine with acetic acid, providing a rapid and green alternative to conventional heating methods.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved safety, scalability, and product consistency. researchgate.netdigitellinc.com Amide bond formation is well-suited to flow chemistry, with various methods being developed for the continuous synthesis of amides. thieme-connect.dersc.orgacs.org For the synthesis of this compound, a flow process could involve pumping a solution of 2-bromophenethylamine and an acylating agent through a heated reactor coil, allowing for precise control over reaction parameters and enabling rapid production.

Copper-Mediated Click Chemistry Applications

Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. While the direct synthesis of this compound via CuAAC is not a typical application, this methodology is exceptionally well-suited for the preparation of its triazole-containing analogs. In this approach, the bromo-substituent is replaced by a triazole ring, which can act as a bioisostere for other functional groups and modulate the pharmacological properties of the molecule.

The general strategy involves the reaction of a phenethyl azide with a terminal alkyne in the presence of a copper(I) catalyst. The phenethyl azide precursor can be synthesized from 2-phenylethan-1-amine or its derivatives. The subsequent cycloaddition with an alkyne proceeds under mild conditions, often in aqueous solvents, and with high yields.

Strategic Synthesis of a Triazole Analog:

A plausible synthetic route to an analog of this compound, where the bromo group is replaced by a triazole, would involve the following steps:

Azide Synthesis: Conversion of 2-phenylethan-1-amine to 2-azido-N-phenethylacetamide. This can be achieved by reacting the corresponding amine with an azide-containing acylating agent or through a two-step process of chloroacetylation followed by nucleophilic substitution with sodium azide.

CuAAC Reaction: The resulting 2-azido-N-phenethylacetamide can then be reacted with a suitable terminal alkyne, such as propargyl alcohol, in the presence of a Cu(I) catalyst to yield the desired 1,2,3-triazole derivative.

The versatility of this approach lies in the wide variety of commercially available or readily synthesized alkynes, allowing for the creation of a diverse library of N-(2-phenethyl)acetamide analogs with different substituents on the triazole ring.

| Azide Reactant | Alkyne Reactant | Copper Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Benzyl (B1604629) Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 95 |

| (2-Azidoethyl)benzene | Propargyl Alcohol | CuI | THF | 92 |

| 1-(2-Azidoethyl)-4-methoxybenzene | 1-Ethynylcyclohexene | Cu(OAc)₂ | CH₂Cl₂ | 88 |

| 2-Azido-N-phenylacetamide | (Prop-2-yn-1-yloxy)benzene | Cu(OAc)₂·H₂O | [Et₃NH][OAc] (ionic liquid) | 95 sigmaaldrich.com |

Applications of the Ritter Reaction for Amide Synthesis

The Ritter reaction is a classic and powerful method for the synthesis of N-substituted amides from nitriles and a source of a stable carbocation, such as an alcohol or an alkene, under acidic conditions. researchgate.netmdpi.com This reaction is particularly relevant for the synthesis of this compound and its analogs, where a suitable phenethyl-derived carbocation can be trapped by acetonitrile.

The mechanism of the Ritter reaction involves the protonation of an alcohol or alkene to generate a carbocation. This electrophile is then attacked by the nitrogen atom of the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion affords the final N-alkyl amide. researchgate.net

For the synthesis of this compound analogs, a common precursor would be a 2-phenylethanol (B73330) derivative. For instance, the reaction of 1-phenylethanol (B42297) with acetonitrile in the presence of a strong acid like sulfuric acid or a Lewis acid such as iron(III) nitrate (B79036) nonahydrate can yield N-(1-phenylethyl)acetamide. researchgate.net The reaction conditions can be modified to improve yields and reduce side reactions. For example, the use of heterogeneous catalysts like aluminum hydrogen sulfate (B86663) has been shown to be effective and allows for easier catalyst recycling.

Key Features of the Ritter Reaction:

Versatility: A wide range of alcohols (tertiary, benzylic, and some secondary) and alkenes can be used as carbocation precursors.

Nitrile Scope: Various nitriles can be employed, allowing for the introduction of different acyl groups.

Industrial Relevance: The reaction is scalable and has been used in industrial processes for the synthesis of pharmaceuticals.

| Alcohol/Alkene Substrate | Nitrile | Catalyst/Acid | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1-Phenylethanol | Acetonitrile | Fe(NO₃)₃·9H₂O | Acetonitrile | N-(1-Phenylethyl)acetamide | 92 researchgate.net |

| Diphenylmethanol | Acetonitrile | Al(HSO₄)₃ | Nitromethane | N-Benzhydrylacetamide | 95 |

| tert-Butanol | Acetonitrile | H₂SO₄ | Acetic Acid | N-tert-Butylacetamide | 90 |

| α,α-Dimethyl-β-phenethyl alcohol | Sodium Cyanide/H₂SO₄ | Acetic Acid | N-Formyl-α,α-dimethyl-β-phenethylamine | Good rsc.org |

Stereoselective Synthesis of this compound Analogs

The development of stereoselective methods for the synthesis of chiral this compound analogs is of great interest, as the stereochemistry of a molecule can profoundly influence its biological activity. Key strategies to achieve stereocontrol include enzymatic kinetic resolution and the use of chiral auxiliaries.

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers of chiral amines, which are common precursors to the target amides. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used to selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted. nih.gov

For example, the kinetic resolution of (±)-1-phenylethylamine can be achieved with high efficiency using CALB and an acyl donor like ethyl methoxyacetate. nih.gov This process yields one enantiomer of the corresponding amide and the unreacted amine of the opposite configuration, both with high enantiomeric purity. Dynamic kinetic resolution (DKR) further enhances the efficiency of this process by continuously racemizing the unreacted enantiomer, theoretically allowing for a 100% yield of the desired chiral amide. researchgate.net

Chiral Auxiliaries:

Another effective approach involves the use of chiral auxiliaries. A chiral amine can be reacted with an achiral acylating agent to form a mixture of diastereomeric amides, which can then be separated by chromatography or crystallization. Alternatively, a chiral acylating agent can be used to resolve a racemic amine.

For instance, the synthesis of enantiopure α-amino acids has been achieved through the diastereoselective alkylation of chiral glycinamides derived from C₂-symmetric chiral amines. This principle can be extended to the synthesis of chiral N-(phenethyl)acetamide derivatives. The reaction of a chiral amine, such as (S,S)-N,N-bis-(1-phenylethyl)amine, with bromoacetyl bromide yields the corresponding chiral 2-bromoacetamide (B1266107) derivative. doi.org Subsequent reactions can be performed stereoselectively due to the influence of the chiral auxiliary.

| Strategy | Chiral Source | Example Substrate | Key Reagents | Outcome |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Lipase (e.g., CALB) | (±)-1-Phenylethylamine | Ethyl methoxyacetate | Separation of enantiomers with high ee |

| Dynamic Kinetic Resolution | Lipase and Racemization Catalyst | (±)-1-Phenylethylamine | CALB, Ru-catalyst, Isopropyl acetate | High yield of a single enantiomer of the amide researchgate.net |

| Chiral Auxiliary | (S,S)-N,N-Bis-(1-phenylethyl)amine | Bromoacetyl bromide | - | Formation of a chiral 2-bromoacetamide derivative doi.org |

Reaction Pathways and Mechanistic Investigations of N 2 Bromophenethyl Acetamide

Electrophilic and Nucleophilic Reactivity of Brominated Phenethylacetamide

While specific studies on the electrophilic and nucleophilic reactivity of N-(2-bromophenethyl)acetamide are not extensively documented, its chemical behavior can be inferred from the reactivity of analogous compounds such as N-(2-bromoethyl)acetamide and various N-phenylacetamides.

The this compound molecule possesses both electrophilic and nucleophilic centers. The carbon atom attached to the bromine on the ethyl chain is electrophilic due to the electron-withdrawing nature of the bromine atom, making it susceptible to attack by nucleophiles. This can lead to nucleophilic substitution reactions where the bromine atom is replaced by another group.

Conversely, the nitrogen atom of the amide group possesses a lone pair of electrons and can act as a nucleophile, particularly after deprotonation. The aromatic ring, while generally electron-rich, is deactivated by the electron-withdrawing bromine atom, making electrophilic aromatic substitution reactions less favorable than on an unsubstituted benzene (B151609) ring.

Chemical Transformations of the Amide Functional Group

The amide functional group in this compound is a key site for chemical transformations. Amides are generally stable functional groups but can undergo various reactions under specific conditions.

Hydrolysis: Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be achieved under acidic or basic conditions.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating the attack by a water molecule.

Base-promoted hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is followed by the departure of the amine leaving group.

Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction transforms the carbonyl group into a methylene (B1212753) group (CH₂).

N-Alkylation: The amide nitrogen can be alkylated, although this typically requires a strong base to deprotonate the amide first, making the nitrogen a more potent nucleophile for reaction with an alkylating agent.

A variety of other transformations of the amide group are also possible, offering a versatile handle for the synthesis of more complex molecules.

Mechanistic Studies of Bromination Reactions in Related Acetamide (B32628) Systems (e.g., N-bromoacetamide)

To understand the potential mechanisms involving the bromine atom in this compound, it is insightful to examine the mechanistic studies of bromination reactions involving N-bromoacetamide (NBA). NBA is a well-known reagent for both allylic bromination and the addition of bromine to double bonds. Its reactivity is often attributed to its ability to generate bromine radicals or electrophilic bromine species.

A re-examination of the reaction of N-bromoacetamide with olefins has shown that it can lead to the formation of 2-bromo-N-bromoacetimidates rather than allylic bromination researchgate.net. The stoichiometry of this reaction is proposed to be: Olefin + 2 NBA → Adduct + Acetamide researchgate.net

This process is thought to occur in two stages: a free radical reaction of NBA with itself to form N,N-dibromoacetamide (NDBA), followed by an ionic addition of NDBA to the double bond researchgate.net.

In many reactions, N-bromoacetamide is known to act as a source of bromine radicals (Br•). This is particularly relevant in allylic bromination reactions, which are believed to proceed via a free-radical chain mechanism similar to the Wohl-Ziegler reaction. The initiation step involves the homolytic cleavage of the N-Br bond, often promoted by light or a radical initiator, to generate a bromine radical and an acetamidyl radical.

The bromine radical can then abstract a hydrogen atom from an allylic position of an alkene, forming HBr and a resonance-stabilized allylic radical. This allylic radical then reacts with another molecule of NBA to regenerate a bromine radical and form the allylic bromide product, thus propagating the chain.

It has been observed that in the reaction of N-bromoacetamide with styrene (B11656), which yields styrene dibromide, the acetamidyl radical is predominantly converted to acetamide researchgate.net.

N-bromoacetamide can also react via ionic mechanisms, particularly in the presence of protic solvents or acids. In these cases, the N-Br bond can be polarized, with the bromine atom acting as an electrophile. The reaction with an alkene would proceed through a bromonium ion intermediate, similar to the addition of Br₂ to an alkene.

The proposed mechanism for the formation of 2-bromo-N-bromoacetimidates from NBA and an olefin involves the ionic addition of N,N-dibromoacetamide (NDBA) to the double bond researchgate.net. Stereochemical and selectivity data from these reactions support an ionic addition pathway researchgate.net. The NDBA, formed from a free-radical self-reaction of NBA, acts as the source of electrophilic bromine.

Derivatization and Analog Design Strategies Based on the N 2 Bromophenethyl Acetamide Core

Structural Modification of the Bromo-Substituted Phenethyl Moiety

The bromo-substituted phenethyl moiety is a primary site for structural diversification. The bromine atom, being a good leaving group, is particularly amenable to various nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, profoundly altering the molecule's steric, electronic, and lipophilic properties.

Key modification strategies include:

Halogen Exchange: Replacing the bromine with other halogens (e.g., chlorine, fluorine) can modulate the strength of halogen bonding interactions and impact metabolic stability.

Nucleophilic Substitution: A broad range of nucleophiles can be used to displace the bromine atom. For instance, reaction with various amines can yield amino-derivatives, a strategy employed in the synthesis of 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives from a bromoacetamide precursor irejournals.com. Similarly, reaction with thiols, azides, or alkoxides can introduce sulfur-containing moieties, reactive handles for further conjugation, or ether linkages, respectively.

Aromatic Ring Substitution: The phenyl ring itself can be substituted with various electron-donating or electron-withdrawing groups. This can influence the electronic character of the entire moiety and introduce new points of interaction with biological targets.

Table 1: Potential Modifications at the Bromo-Substituted Phenethyl Moiety

| Modification Site | Reagent/Strategy | Resulting Functional Group | Potential Impact on Properties |

|---|---|---|---|

| Bromine Atom | Amines (R-NH2) | Secondary/Tertiary Amines | Increased polarity, potential for salt formation |

| Bromine Atom | Sodium Azide (B81097) (NaN3) | Azide (-N3) | Introduction of a photo-reactive or bioorthogonal handle nih.govnih.gov |

| Bromine Atom | Thiols (R-SH) | Thioether (-SR) | Increased lipophilicity, potential for metal coordination |

| Phenyl Ring | Nitration/Reduction | Nitro (-NO2) / Amino (-NH2) | Altered electronics, introduction of H-bond donor/acceptor |

| Phenyl Ring | Friedel-Crafts Alkylation | Alkyl groups | Increased lipophilicity, steric bulk |

Functionalization Approaches at the Acetamide Nitrogen

The acetamide nitrogen and its adjacent carbonyl group are crucial for the molecule's chemical character and its ability to form intermolecular interactions. While the lone pair on the nitrogen atom exhibits reduced basicity due to resonance with the carbonyl oxygen, it remains a site for targeted functionalization quora.comyoutube.com.

Key functionalization approaches include:

N-Alkylation/N-Arylation: The hydrogen atom on the acetamide nitrogen can be substituted with various alkyl or aryl groups. This transformation eliminates the hydrogen bond donor capability of the N-H group, which can be a key determinant for target binding. At the same time, the introduction of new substituents can lead to beneficial van der Waals or hydrophobic interactions.

Modification of the Acetyl Group: The methyl group of the acetamide can be replaced with larger alkyl chains, substituted phenyl rings, or heterocyclic systems. For example, the synthesis of N-(4-Bromophenyl)-2-(2-thienyl)acetamide involves attaching a thienyl group at this position, demonstrating the feasibility of incorporating aromatic systems nih.gov.

The planarity of the acetamide bond, a result of the sp2 hybridization of the nitrogen atom, influences the conformational flexibility of the molecule researchgate.net. Substituting the N-H proton can alter the rotational barrier and preferred conformation of the side chain relative to the phenethyl moiety.

Integration into Complex Heterocyclic Systems

The N-(2-bromophenethyl)acetamide scaffold can be used as a building block for the synthesis of more complex and rigid heterocyclic structures. Such strategies are pivotal in drug design to lock the molecule into a biologically active conformation, thereby enhancing potency and selectivity.

Methods for integration include:

Intermolecular Cyclization: The phenethyl portion of the molecule can be used to alkylate a nitrogen atom within a pre-existing heterocyclic ring. This approach was utilized in the synthesis of iminobenzimidazole derivatives, where a 4-bromophenethyl group was attached to the heterocyclic core openmedicinalchemistryjournal.com. This strategy effectively merges the this compound motif with another pharmacologically relevant scaffold.

Intramolecular Cyclization: The reactive bromine atom can participate in intramolecular reactions to form new rings. For example, modification of the acetamide group to introduce a nucleophilic center could allow for a cyclization reaction with the bromo-substituted carbon, leading to the formation of nitrogen-containing heterocycles like lactams.

The creation of these larger, often more rigid, structures can significantly improve binding affinity by reducing the entropic penalty upon binding to a biological target. Many bioactive molecules incorporate a heterocyclic framework to achieve desirable pharmacological effects nih.gov.

Principles for Designing Analogs with Modulated Biological Activity

The design of analogs based on the this compound core is guided by established medicinal chemistry principles aimed at optimizing the structure-activity relationship (SAR). The goal is to modulate the biological activity by making systematic structural changes and assessing their impact on potency, selectivity, and pharmacokinetic properties.

Key design principles include:

Molecular Hybridization: This strategy involves combining the this compound core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. A study on P2Y14R antagonists successfully used this principle to design N-substituted-acetamide derivatives by performing a crystallographic overlay of known antagonists nih.gov.

Conformational Constraint: As discussed in section 4.3, integrating the flexible phenethylacetamide structure into a more rigid heterocyclic system can pre-organize the molecule into a conformation that is optimal for binding to a specific target, which can lead to a significant increase in potency openmedicinalchemistryjournal.com.

Modulation of Physicochemical Properties: Modifications to the core structure can be used to fine-tune properties like lipophilicity (logP), polar surface area (PSA), and metabolic stability. For instance, replacing the bromine with a trifluoromethyl group would increase lipophilicity, while adding a hydroxyl group to the phenyl ring would increase polarity. These changes are critical for improving oral bioavailability and achieving a favorable pharmacokinetic profile nih.gov.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can help to probe the SAR and improve drug-like properties. For example, the amide bond could be replaced with a reverse amide or a sulfonamide to alter susceptibility to enzymatic degradation while maintaining key hydrogen bonding interactions.

The biological effects of such analogs can be diverse. For example, different acetamide derivatives have been investigated for antimicrobial, anticancer, and antidiabetic activities, indicating that the core structure is adaptable for targeting a wide range of biological systems nih.govnih.gov. The most potent antagonist in one study, compound I-17, demonstrated how strategic modifications to an acetamide scaffold could yield a compound with high selectivity and favorable bioavailability for treating acute gouty arthritis nih.gov.

Table 2: Structure-Activity Relationship (SAR) Principles for Analog Design

| Structural Modification | Design Principle | Desired Outcome | Example from Related Molecules |

|---|---|---|---|

| Integration into a heterocycle | Conformational Constraint | Increased binding affinity and selectivity | Synthesis of rigid iminobenzimidazoles openmedicinalchemistryjournal.com |

| Substitution of N-H proton | Removal of H-bond donor | Probe importance of H-bonding for target interaction | N-methylation in benzimidazole (B57391) carboxamides altered activity mdpi.com |

| Variation of phenyl substituents | Electronic & Steric Modulation | Optimize interactions with binding pocket | Methoxy/hydroxy substitutions on N-benzimidazole derivatives modulated antiproliferative activity mdpi.com |

| Combining with other pharmacophores | Molecular Hybridization | Novel or synergistic biological activity | Design of P2Y14R antagonists based on crystallographic overlap nih.gov |

Structure Activity Relationship Sar Studies of N 2 Bromophenethyl Acetamide and Its Derivatives

Impact of Bromine Substitution Pattern and Position on Biological Activity

The position and pattern of halogen substitution on the phenyl ring of phenethylamine (B48288) and related structures are known to significantly influence their biological activity. While direct SAR studies on N-(2-bromophenethyl)acetamide are limited, valuable insights can be drawn from research on analogous compounds, such as halogenated phenethylamines and N-arylacetamides.

For phenethylamine derivatives, halogen groups on the phenyl ring have been shown to exert positive effects on binding affinity for certain receptors, such as the 5-HT2A receptor. biomolther.orgnih.govkoreascience.kr Studies indicate that substitution at the para (4-position) of the phenyl ring is often favorable for maintaining or enhancing receptor affinity. biomolther.orgnih.govkoreascience.kr For instance, in a series of phenethylamine derivatives, compounds with a halogen at the R1 position (equivalent to the 4-position) maintained high affinity for the 5-HT2A receptor. biomolther.org

Furthermore, studies on other brominated aromatic compounds have shown that the degree of bromination can impact antimicrobial activity. For example, a dibrominated benzylpyrrolidinone derivative showed selective antibacterial activity, highlighting that the number and position of bromine atoms are key determinants of biological function. researchgate.net

Table 1: Effect of Phenyl Ring Substitution on Biological Activity of Phenethylamine Analogs

| Compound Class | Substitution Position | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Phenethylamines | para (4-position) | Halogen (e.g., Br, Cl) | Positive effect on 5-HT2A receptor binding affinity | biomolther.orgnih.govkoreascience.kr |

| N-(Aryl)acetamides | ortho (2-position) | Bromine | Potent inhibition of α-glucosidase and α-amylase in a complex derivative | nih.gov |

Role of the Phenethyl Linker in Molecular Recognition and Activity

The phenethyl linker, the two-carbon chain separating the phenyl ring from the nitrogen atom, is a fundamental structural motif that imparts both flexibility and specific spatial orientation to the molecule. nih.gov This linker is crucial for the proper positioning of the aromatic ring and the amide function within the binding pockets of various biological targets.

The importance of the phenethyl scaffold is evident in its presence across a wide range of bioactive molecules targeting receptors like adenosine, α-adrenergic, and β-adrenergic receptors. nih.gov The length and conformation of this linker are critical for activity. Shortening the linker from a phenethyl (two-carbon) to a benzyl (B1604629) (one-carbon) group can significantly alter biological activity. For example, in a study of urease inhibitors, an N-phenethylacetamide derivative showed different activity compared to its N-benzylacetamide and N-phenylacetamide analogs, demonstrating that the two-carbon spacer is important for optimal interaction with the enzyme's active site.

The flexibility of the ethyl chain allows the molecule to adopt various conformations, which can be crucial for overcoming steric hindrances and establishing favorable interactions, such as hydrophobic or van der Waals forces, with the target protein. This adaptability is a key reason why the 2-phenethylamine structure is so prevalent in medicinal chemistry. nih.gov

Influence of Acetamide (B32628) Substituents on Efficacy and Selectivity Profiles

The nitrogen and carbonyl oxygen of the acetamide group can act as hydrogen bond donors and acceptors, respectively, which are critical for anchoring the ligand into a receptor's binding site. Altering the N-acyl group (substituting the acetyl group with other groups) can change these interactions. For instance, in a series of acetamide-sulfonamide conjugates, linking different phenyl-alkyl groups via the acetamide bond resulted in varied inhibitory activity against urease. mdpi.com Specifically, an acetamide linked to an ibuprofen (B1674241) moiety showed significantly better activity than one linked to a flurbiprofen (B1673479) moiety, indicating high sensitivity to the nature of the substituent on the acetyl group. mdpi.com

Furthermore, N,N-disubstitution on the terminal acetamide of other scaffolds, such as pyrazolopyrimidines, has been shown to be a viable strategy for introducing chemical diversity without sacrificing affinity for the target protein (TSPO). nih.govwustl.edu This suggests that the acetamide group can serve as a versatile anchor point for adding other functionalities to modulate the compound's properties. Acetylation of the phenylethylamine nitrogen may also enhance lipophilicity, which can improve its ability to cross the blood-brain barrier and influence receptor binding profiles. evitachem.com

Table 2: Impact of Acetamide Group Modification on Biological Activity

| Scaffold | Modification | Target | Result | Reference |

|---|---|---|---|---|

| Acetamide-Sulfonamide | Varied N-acyl group (Ibuprofen vs. Flurbiprofen) | Urease | Ibuprofen-linked derivative was 6-fold more active | mdpi.com |

| Pyrazolopyrimidine | N,N-disubstitution of terminal acetamide | TSPO | Maintained or increased binding affinity while allowing for chemical diversification | nih.govwustl.edu |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry is a critical factor in the biological activity of many chiral compounds, as biological targets such as enzymes and receptors are themselves chiral. For derivatives of this compound that possess a chiral center, the spatial arrangement of substituents can lead to significant differences in potency and efficacy between enantiomers.

A chiral center can arise in derivatives of this compound if a substituent is introduced at the α- or β-carbon of the ethyl linker. While specific studies on the stereochemistry of this compound were not found, the principle is well-established in related phenethylamine derivatives. For example, docking simulations of β-phenethylamine derivatives targeting the human dopamine (B1211576) transporter (hDAT) showed that different stereoisomers exhibited distinct binding stabilities and fits within the binding pocket. koreascience.kr Specifically, the (S)-form of one compound was found to be more stable than the (R)-form, highlighting the importance of absolute configuration for optimal interaction. koreascience.kr

Enzymatic reactions, which are often stereoselective, can be employed to synthesize specific enantiomers of such compounds. For instance, the lipase (B570770) Novozym 435 has been used for the enantioselective acetylation of amino-functionalized phenethyl alcohols, allowing for the production of chiral acetates with high enantiomeric excess. evitachem.com This underscores the recognition in the field that controlling stereochemistry is essential for developing potent and selective therapeutic agents.

Computational Chemistry and Advanced Molecular Modeling of N 2 Bromophenethyl Acetamide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has been instrumental in elucidating the electronic properties and reactivity of N-(2-bromophenethyl)acetamide and its chemical relatives. By calculating the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict its chemical behavior.

For the analogous compound, N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, DFT calculations revealed a HOMO-LUMO energy gap of 5.406 eV. fraserlab.com This relatively large energy gap suggests that the molecule possesses high stability and lower reactivity. fraserlab.com The distribution of these orbitals is also informative; the HOMO is typically spread across the entire molecule, while the LUMO is often concentrated on specific regions, such as the aminophenyl ring in the aforementioned analogue, indicating likely sites for nucleophilic attack. fraserlab.com

These DFT studies also allow for the calculation of various global reactivity descriptors, which provide a more nuanced understanding of the molecule's reactivity. These descriptors include electronegativity, chemical hardness and softness, and the electrophilicity index. Such parameters are crucial for predicting how the molecule will interact with other chemical species. chemrxiv.org Natural Bond Orbital (NBO) analysis, another component of DFT studies, offers insights into intramolecular interactions and charge delocalization, further clarifying the electronic landscape of the molecule. chemrxiv.org

Table 1: Global Reactivity Descriptors for an Analogous Acetamide (B32628) Compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.789 |

| LUMO Energy | -0.383 |

| Energy Gap (HOMO-LUMO) | 5.406 |

| Ionization Potential (I) | 5.789 |

| Electron Affinity (A) | 0.383 |

| Electronegativity (χ) | 3.086 |

| Chemical Hardness (η) | 2.703 |

| Chemical Softness (S) | 0.185 |

Note: Data is for the analogous compound N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. fraserlab.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for predicting the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

In studies of acetamide derivatives, molecular docking has been successfully employed to predict their interactions with various biological targets. For instance, in a study of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, molecular docking was used to investigate its interaction with the matrix metalloproteinase-2 (MMP-2) protein, a target in cancer therapy. fraserlab.com The simulations predicted binding energies in the range of -6.49 to -7.48 kcal/mol, indicating a strong and stable interaction with the protein's active site. fraserlab.com

The docking results also reveal the specific amino acid residues involved in the binding, highlighting the formation of hydrogen bonds and other non-covalent interactions that stabilize the ligand-protein complex. fraserlab.com This detailed information at the atomic level is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. The reliability of the docking protocol is often validated by redocking the native ligand into the protein's binding site and comparing the predicted pose with the crystallographic data. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes and binding events over time. These simulations are essential for understanding the flexibility of both the ligand and the target protein, which is often a limitation of the more rigid molecular docking approaches.

MD simulations are also invaluable for studying the kinetics of ligand-target binding, providing estimates of association (k_on) and dissociation (k_off) rates. nih.gov These kinetic parameters, which determine the residence time of a drug on its target, are increasingly recognized as critical for drug efficacy. By simulating the binding and unbinding pathways, MD can reveal the detailed mechanism of interaction and the key conformational changes that occur during these processes.

Quantitative Analysis of Intermolecular Interactions in Crystal Structures

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. The quantitative analysis of these interactions is crucial for understanding the stability of the crystal and for predicting its physical properties.

Hirshfeld Surface and Two-Dimensional Fingerprint Plot Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space of that molecule from the space of all other molecules. The properties of this surface, such as the distance to the nearest nucleus external to the surface (de) and internal to the surface (di), can be mapped onto the surface to highlight different types of intermolecular contacts. mdpi.com

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the intermolecular contacts. nih.gov These plots represent the frequency of each (de, di) pair, with different types of interactions appearing as distinct features on the plot. For example, sharp spikes often indicate hydrogen bonds, while more diffuse wings can represent van der Waals or π-stacking interactions. frontiersin.org

In studies of related brominated acetamide compounds, Hirshfeld surface analysis has revealed the significant contributions of various interactions to the crystal packing, including H···H, C···H, O···H, and Br···H contacts. researchgate.net The percentage contribution of each type of interaction can be calculated from the fingerprint plot, providing a quantitative measure of their importance in the crystal structure.

Table 2: Contribution of Intermolecular Contacts to the Hirshfeld Surface for an Analogous Brominated Compound

| Interaction Type | Contribution (%) |

|---|---|

| Br···H/H···Br | 26.5 |

| H···H | 12.8 |

| C···H/H···C | 11.5 |

Note: Data is for the analogous compound (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(3-nitrophenyl)ethenyl]diazene. researchgate.net

Energy Framework Analysis for Intermolecular Interaction Energies

The results of the energy framework analysis can be visualized as a three-dimensional framework, where the thickness of the cylinders connecting molecular pairs is proportional to the strength of the interaction. In a study of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, energy framework analysis showed that the total interaction energy was dominated by the dispersion and electrostatic components. fraserlab.com The maximum interaction energy was found to be -85.4 kJ/mol, with the dispersion energy contributing -57.1 kJ/mol and the electrostatic energy contributing -60.9 kJ/mol. fraserlab.com This type of analysis provides a deep understanding of the forces that hold the crystal together and can be used to rationalize the observed crystal packing.

Advanced Analytical Characterization Methods in N 2 Bromophenethyl Acetamide Research

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the structure and electronic environment of N-(2-bromophenethyl)acetamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to one another. Based on the structure, the spectrum is expected to show distinct signals for the aromatic protons, the two methylene (B1212753) (-CH₂-) groups of the ethyl bridge, the amide proton (-NH-), and the methyl (-CH₃) protons of the acetyl group. The aromatic protons would typically appear in the downfield region (δ 7.0-7.6 ppm). The methylene protons adjacent to the aromatic ring and the nitrogen atom would exhibit characteristic triplet or multiplet patterns due to spin-spin coupling. The amide proton often appears as a broad singlet, and its chemical shift can be concentration-dependent, while the acetyl methyl protons would be a sharp singlet in the upfield region (around δ 2.0 ppm).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. Key expected signals include those for the carbonyl carbon of the amide (δ ~170 ppm), the aromatic carbons (δ 120-140 ppm), the two methylene carbons of the ethyl bridge, and the methyl carbon of the acetyl group (δ ~23 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary.

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

|---|---|---|---|

| Acetyl -CH₃ | ~ 2.0 (singlet) | ~ 23 | |

| Ethyl -CH₂-Ar | ~ 2.9 (triplet) | ~ 35 | |

| Ethyl -CH₂-NH | ~ 3.5 (quartet) | ~ 42 | |

| Amide -NH | 5.5 - 8.0 (broad singlet) | N/A | Shift is variable and depends on solvent and concentration. |

| Aromatic C-H | 7.1 - 7.6 (multiplets) | 127 - 133 | |

| Aromatic C-Br | N/A | ~ 124 | |

| Aromatic C-CH₂ | N/A | ~ 139 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural insights from its fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can determine the accurate mass of the molecular ion. For this compound (C₁₀H₁₂BrNO), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, providing a definitive confirmation of the presence of a single bromine atom.

Fragmentation Analysis: In techniques like Electron Ionization Mass Spectrometry (EIMS), the molecule is fragmented in a predictable manner. Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Scission of the bond between the two ethyl carbons, leading to the formation of a stable bromobenzyl cation or related fragments.

McLafferty Rearrangement: Although less common for this structure, it is a possibility in some amide fragmentations.

Loss of Acetyl Group: Cleavage of the amide bond can lead to fragments corresponding to the loss of the acetyl group or the bromophenethyl amine moiety.

Analysis of these fragments allows for the reconstruction of the molecular structure, confirming the connectivity of the bromophenyl, ethyl, and acetamide (B32628) groups.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum is expected to display several characteristic absorption bands:

N-H Stretch: A moderate to sharp absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups are observed just below 3000 cm⁻¹.

Amide I Band (C=O Stretch): A strong, sharp absorption band between 1630 and 1690 cm⁻¹ is one of the most prominent features of the spectrum, corresponding to the carbonyl (C=O) stretching vibration. nih.gov

Amide II Band (N-H Bend): This band, resulting from N-H bending and C-N stretching vibrations, typically appears around 1550 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | ~ 3300 | Medium |

| Aromatic C-H | Stretch | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Amide C=O | Stretch (Amide I) | 1630 - 1690 | Strong |

| Amide N-H | Bend (Amide II) | 1510 - 1570 | Medium-Strong |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation and Crystal Packing

While spectroscopic methods define molecular connectivity, single-crystal X-ray diffraction (XRD) provides the unambiguous, three-dimensional structure of this compound in the solid state. This technique determines precise bond lengths, bond angles, and the conformation of the molecule.

Although specific crystallographic data for this compound is not prominently available, analysis of closely related structures, such as N-(2-bromophenyl)acetamide, reveals key structural features that can be anticipated. researchgate.net An XRD study would confirm the geometry of the amide linkage, which is typically planar. It would also reveal the dihedral angle between the phenyl ring and the amide plane, which influences potential conjugation. Furthermore, XRD analysis elucidates intermolecular interactions, such as hydrogen bonding (e.g., between the amide N-H donor and the carbonyl C=O oxygen acceptor of an adjacent molecule) and potential π-π stacking, which govern the crystal packing arrangement. researchgate.netnih.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., Thin-Layer Chromatography, Liquid Chromatography)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a chemical reaction by observing the disappearance of reactants and the appearance of the product spot. A small amount of the reaction mixture is spotted on a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a suitable mobile phase, often a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). The separation is based on the differential partitioning of components between the stationary and mobile phases. The position of the spot for this compound, identified by its Retention Factor (Rf) value, provides a measure of its polarity relative to other components in the mixture.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a powerful quantitative method for purity assessment. Using a stationary phase like C18 (for reverse-phase chromatography) and a mobile phase such as a mixture of acetonitrile (B52724) and water, a sample of this compound can be analyzed. sielc.com The compound will elute at a characteristic retention time, and the area of its corresponding peak in the chromatogram is proportional to its concentration. This allows for the precise determination of purity by comparing the main peak area to the areas of any impurity peaks.

Kinetic Analysis Techniques for Reaction Mechanisms and Biological Interaction Rates

Kinetic analysis provides critical insights into the rates and mechanisms of reactions involving this compound, whether in a chemical or biological context.

While specific kinetic studies on this compound are not widely documented, several techniques could be applied. For instance, if the compound were investigated as an enzyme inhibitor, its interaction rates could be studied using methods like stopped-flow analysis. This technique allows for the rapid mixing of the compound with an enzyme and substrate, with the reaction progress monitored spectroscopically on a millisecond timescale to determine rate constants (k_on, k_off) and inhibition constants (K_i).

In the context of chemical reactivity, such as its synthesis or degradation, kinetic studies can be performed by monitoring the change in concentration of the reactant or product over time, often using chromatographic (HPLC) or spectroscopic (NMR, UV-Vis) methods. Computational studies using Density Functional Theory (DFT) can also be employed to model reaction pathways, calculate activation energies, and propose mechanisms, as has been done for the decomposition of related acetamide compounds. mdpi.com These theoretical approaches can complement experimental data to provide a complete picture of the reaction dynamics.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(2-bromophenyl)acetamide |

| Acetonitrile |

| Ethyl acetate |

Biological Interactions and Target Identification of N 2 Bromophenethyl Acetamide and Its Derivatives

Antimicrobial Activity Studies (Antibacterial, Antifungal)

Derivatives of N-phenylacetamide have demonstrated notable antimicrobial properties, showing efficacy against a range of bacterial and fungal pathogens.

Antibacterial Activity: A series of 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives, synthesized from a 2-bromo-N-(p-Chlorophenyl) acetamide precursor, exhibited moderate to high antibacterial activity against several strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus irejournals.com. Specifically, the derivative 2-(octylamino)-N-(4-chlorophenyl) acetamide showed significant activity against A. baumannii (32.0 mm zone of inhibition) and P. aeruginosa (23.5-24.5 mm zone of inhibition) irejournals.com.

Furthermore, N-phenylacetamide derivatives incorporating 4-arylthiazole moieties have been evaluated for their in vitro antibacterial effects against plant pathogenic bacteria nih.govnih.gov. One such derivative, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, demonstrated an effective concentration (EC50) of 156.7 µM against Xanthomonas oryzae pv. Oryzae (Xoo), which was superior to commercial bactericides like bismerthiazol (B1226852) and thiodiazole copper nih.govnih.gov. Scanning electron microscopy confirmed that this compound causes rupture of the bacterial cell membrane nih.govnih.gov. Another study on 2-oxo-N-phenylacetamide derivatives containing a dissulfone moiety also reported potent antibacterial activity, with one compound (D14) showing EC50 values of 0.63 mg/L and 0.79 mg/L against Xoo and Xanthomonas oryzae pv. oryzicola (Xoc), respectively acs.org.

Antifungal Activity: The antifungal potential of bromo-N-phenylacetamide derivatives has been particularly noted against Candida species. The compound 2-bromo-N-phenylacetamide was found to possess strong, fungicidal activity against fluconazole-resistant Candida albicans, Candida tropicalis, Candida glabrata, and Candida parapsilosis. It exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL for 87.5% of tested strains and a Minimum Fungicidal Concentration (MFC) of 64 µg/mL for 81.25% of strains. This derivative also demonstrated significant antibiofilm properties against mature C. albicans biofilms.

Interactive Data Table: Antibacterial Activity of Acetamide Derivatives

| Compound Derivative | Target Microorganism | Activity Measurement | Result |

|---|---|---|---|

| 2-(octylamino)-N-(4-chlorophenyl) acetamide | A. baumannii ATCC19606 | Disk Inhibition Zone (DIZ) | 32.0 mm |

| 2-(octylamino)-N-(4-chlorophenyl) acetamide | P. aeruginosa ATCC27853 | Disk Inhibition Zone (DIZ) | 23.5 mm |

| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. Oryzae (Xoo) | EC50 | 156.7 µM |

| Compound D14 (2-oxo-N-phenylacetamide derivative) | Xanthomonas oryzae pv. Oryzae (Xoo) | EC50 | 0.63 mg/L |

| Compound D14 (2-oxo-N-phenylacetamide derivative) | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 | 0.79 mg/L |

Enzyme Inhibition Assays and Mechanistic Enzyme Kinetics

Derivatives of N-(2-bromophenethyl)acetamide have been identified as potent inhibitors of several key enzymes, indicating their potential therapeutic applications in metabolic disorders and infectious diseases.

Alpha-Glucosidase and Alpha-Amylase Inhibition

A significant area of research has been the inhibition of carbohydrate-hydrolyzing enzymes, which is a key strategy for managing postprandial hyperglycemia in diabetes.

A benzothiazine derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govacs.orgthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2), has been identified as a potent inhibitor of both α-glucosidase and α-amylase. In vitro assays demonstrated that FA2 inhibits α-glucosidase with a half-maximal inhibitory concentration (IC50) of 5.17 ± 0.28 µM and α-amylase with an IC50 of 18.82 ± 0.89 µM. These values indicate significantly greater potency compared to the standard drug acarbose. Kinetic studies revealed that FA2 acts as a non-competitive inhibitor for both enzymes.

Another study focused on a series of 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govacs.orgthiazin-2-yl)-N-arylacetamides. Several of these derivatives were found to be effective α-glucosidase inhibitors, with some showing IC50 values as low as 18.25 µM and 20.76 µM, which is roughly three times more effective than acarbose (IC50 = 58.8 µM) nih.gov.

Interactive Data Table: α-Glucosidase and α-Amylase Inhibition by Acetamide Derivatives

| Compound Derivative | Target Enzyme | Inhibition (IC50) | Standard Drug (Acarbose) IC50 | Mode of Inhibition |

|---|---|---|---|---|

| FA2 | α-Glucosidase | 5.17 ± 0.28 µM | 58.8 ± 2.69 µM | Non-competitive |

| FA2 | α-Amylase | 18.82 ± 0.89 µM | - | Non-competitive |

| Derivative 12a | α-Glucosidase | 18.25 µM | 58.8 µM | - |

| Derivative 12d | α-Glucosidase | 20.76 µM | 58.8 µM | - |

Urease Inhibition Pathways

Urease is a nickel-dependent enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, making it an attractive target for antimicrobial drug design. Research into acetamide-related structures has shown significant urease inhibitory activity.

A study on N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, a compound structurally related to this compound, demonstrated strong urease inhibition with an IC50 value of 8.4 µM mdpi.com. This potency was considerably higher than that of the reference inhibitor, acetohydroxamic acid, which had an IC50 of 37.0 µM under the same conditions mdpi.com. Molecular docking studies suggest that such compounds can effectively bind to the active site of the H. pylori urease mdpi.com. The inhibition mechanism often involves the interaction of the inhibitor with the nickel ions in the enzyme's active site, disrupting its catalytic function.

Protease Inhibition Mechanisms

Viral and bacterial proteases are essential for pathogen replication and are key targets for antiviral and antibacterial therapies. Recent studies have highlighted the potential of aryl N-acetamide compounds as protease modulators.

One study identified an aryl N-acetamide compound, MMV020512, which confers resistance in Plasmodium falciparum through mutations in the rhomboid protease PfROM8 biorxiv.orgbiorxiv.org. Further investigation suggested that the compound acts as an agonist, and its dysregulation of the protease is detrimental to parasite growth biorxiv.orgbiorxiv.org. Another study on thioquinazoline-N-aryl-acetamide hybrids showed they could inhibit SARS-CoV-2 at the replication stage, with molecular docking suggesting the main protease (Mpro) as a plausible target nih.gov. The inhibition of viral proteases by these compounds can disrupt the assembly of mature viral particles nih.govnih.gov. Additionally, N-methyl sulfamate acetamide has been identified as a lead compound that acts as a covalent inhibitor of the nsP2 cysteine protease in alphaviruses researchgate.net.

Enoyl-ACP Reductase (InhA) Inhibition

InhA, an enoyl-acyl carrier protein reductase, is a vital enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (MTB) and is the target of the frontline anti-tubercular drug isoniazid. Developing direct inhibitors of InhA is a key strategy to overcome isoniazid resistance.

A series of 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives has been synthesized and evaluated as novel InhA inhibitors. These compounds were designed based on a structural framework of a known inhibitor and showed promising InhA inhibition potential. Molecular docking studies confirmed that these derivatives bind to the active site of the InhA enzyme, and differential scanning fluorimetry ascertained their interaction with the protein.

DNA Gyrase/ParE Inhibition

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibiotics. N-phenylacetamide derivatives have been investigated for their potential to inhibit this enzyme.

In a study of 2-mercaptobenzothiazole-based acetamide hybrids, molecular docking was performed to explore their antibacterial mechanism. The results showed that one derivative shared the same hydrophobic pockets as the known DNA gyrase inhibitor levofloxacin, suggesting a similar mode of action. This indicates that acetamide derivatives can be designed to effectively target and inhibit bacterial DNA gyrases. Furthermore, a series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines displayed potent DNA gyrase inhibitory activity, with docking studies indicating a better binding affinity for the active site than ciprofloxacin als-journal.com.

Receptor Modulation Studies (e.g., N-Methyl-D-Aspartate Receptor Modulators)

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. koreascience.kr Its dysfunction is implicated in numerous neurological and psychiatric disorders, making it a significant therapeutic target. nih.govfrontiersin.org NMDA receptors are heterotetrameric complexes, typically composed of two GluN1 subunits and two GluN2 (A-D) subunits. koreascience.krnih.gov Activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, such as glycine (B1666218) or D-serine, to the GluN1 subunit. koreascience.kr This, combined with membrane depolarization to remove a magnesium ion (Mg2+) block, allows for an influx of calcium ions (Ca2+), initiating downstream signaling cascades. koreascience.krmdpi.com

While direct studies on the modulation of NMDA receptors by this compound specifically are not detailed in the available research, the broader field of NMDA receptor modulation by various small molecules is an active area of investigation. nih.gov The development of subunit-selective modulators is a key focus, aiming to avoid the side effects associated with non-selective agents that target all NMDA receptor subtypes. emory.edu Researchers have identified both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) that act at novel binding sites on the receptor complex. nih.govbris.ac.uk For instance, rapastinel (GLYX-13) is a positive modulator that has been shown to produce rapid and sustained antidepressant-like effects by enhancing NMDA receptor-mediated currents and long-term potentiation. nih.govresearchgate.net Conversely, various antagonists and channel blockers have been developed, though their clinical use can be limited by adverse effects. nih.gov The structure-activity relationships of different chemical series, such as 2-naphthoic acid derivatives, are being explored to develop inhibitors with improved pharmacological profiles and subtype selectivity. nih.gov Given the neurological activities of many acetamide derivatives, the NMDA receptor remains a plausible, albeit underexplored, target for compounds like this compound.

Investigation of Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Derivatives of this compound have been investigated for their interactions with various biological macromolecules, particularly enzymes, which are critical protein targets for therapeutic intervention.

Enzyme Inhibition:

Butyrylcholinesterase (BChE): In the context of Alzheimer's disease, where inhibition of BChE is a therapeutic strategy, a series of substituted acetamide derivatives were synthesized and evaluated. One compound, 8c , demonstrated the highest BChE inhibition with an IC50 value of 3.94 μM. mdpi.com Kinetic studies revealed that it acts as a mixed-type inhibitor, while molecular docking suggested it binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE active site. mdpi.com

α-Glucosidase and α-Amylase: A benzothiazine acetamide derivative, FA2 , was identified as a potent inhibitor of α-glucosidase and α-amylase, enzymes relevant to diabetes management. At a concentration of 500 µM, FA2 showed 69.4% and 70.8% inhibition of α-glucosidase and α-amylase, respectively. nih.gov The 50% inhibition (IC50) for FA2 was 18.82 ± 0.89 µM for α-glucosidase and 5.17 ± 0.28 µM for α-amylase, showing significant potency compared to the reference drug, acarbose. nih.gov

HIV-1 Protease: Phenylacetamide derivatives have been designed as P2 ligands for HIV-1 protease inhibitors. One such derivative, 18d , exhibited an inhibitory activity (IC50) of 0.54 nM against the wild-type enzyme, which was more potent than the control drug darunavir. researchgate.net Crucially, it retained its potency against a darunavir-resistant HIV-1 variant. researchgate.net

Carbonic Anhydrase (CA): Natural bromophenols and their derivatives, which share structural similarities with this compound, have been investigated for their ability to inhibit carbonic anhydrase.

Interactions with Nucleic Acids: Computational studies have been employed to predict the interactions between acetamide derivatives and the bases of DNA. An analysis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide using methods like Electrophilicity-based Charge Transfer (ECT) was performed to examine its potential interactions with guanine, thymine, adenine, and cytosine. mdpi.com Such studies help in understanding the potential for these compounds to bind to and interfere with nucleic acid functions.

Activity Against Specific Pathogens (e.g., Cryptosporidium, Trypanosoma cruzi)

The acetamide scaffold is a key feature in compounds developed to combat specific and often neglected parasitic diseases.

Activity Against Cryptosporidium: Cryptosporidiosis, a diarrheal disease caused by the Cryptosporidium parasite, has limited treatment options. bris.ac.uk Research into aryl acetamide triazolopyridazines has identified potent lead compounds for treating this infection. bris.ac.uk A significant finding from structure-activity relationship (SAR) studies is the crucial role of fluorine substitution on the aryl 'tail' group for the compound's potency. The most potent compound identified from this work was SLU-10482 , which demonstrated an EC50 of 0.07 μM. bris.ac.uknih.gov This compound also showed excellent oral efficacy in a mouse model of Cryptosporidium infection, with an ED90 of less than 5 mg/kg administered twice daily. bris.ac.uknih.gov

Activity Against Trypanosoma cruzi: Trypanosoma cruzi is the parasite responsible for Chagas disease, a major health issue in Latin America. google.com Nitro-substituted heterocyclic compounds are a known class of anti-trypanosomal agents. google.com

Nitrotriazole-based Acetamides and Propanamides: Studies have shown that 3-nitro-1H-1,2,4-triazole-based acetamides and propanamides exhibit remarkable activity against T. cruzi. Inserting a methylene (B1212753) group to create propanamides from their acetamide counterparts was found to increase antichagasic potency, resulting in IC50 values in the low nanomolar range. In one study, the nitrotriazole derivative 8 was found to be the most potent and selective of its series, with an IC50 of 0.39 µM and a selectivity index of 3077, making it 4-fold more potent than the reference drug benznidazole (B1666585).

2-Nitropyrrole Derivatives: A series of ten 1-substituted 2-nitropyrrole compounds were synthesized and evaluated for their activity. Compound 18 showed activity against the intracellular amastigote form of T. cruzi with an EC50 of 3.6 ± 1.8 µM and good selectivity. google.com

The mechanism of action for these nitro-derivatives is believed to involve activation by a Type I nitroreductase enzyme present in the parasite but absent in the human host, suggesting they may function as prodrugs.

Antioxidant Activity Profiling of Acetamide Derivatives

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in numerous chronic diseases. frontiersin.org Various acetamide derivatives have been synthesized and evaluated for their potential to counteract these harmful oxidative processes.

Several in vitro assays are commonly used to determine antioxidant capacity:

ABTS Radical Scavenging: The ability to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical is a common measure of antioxidant activity. A study on new acetamide derivatives tested their effectiveness in this assay. koreascience.kr

DPPH Radical Scavenging: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is another widely used method. Flavonoid acetamide derivatives were evaluated using this method, with their antioxidant activity expressed as IC50 values ranging from 31.52 to 198.41 µM. Similarly, a benzothiazine acetamide derivative, FA2 , was also assessed for its antioxidant capacity via the DPPH assay. nih.gov

ROS and NO Production: The antioxidant potential of some acetamide derivatives was evaluated by measuring their ability to reduce the production of ROS and nitric oxide (NO) in macrophage cell lines (J774.A1) stimulated by agents like lipopolysaccharide (LPS). koreascience.krnih.gov One compound, 40006 , was found to significantly reduce ROS production in these cells. nih.gov

The table below summarizes findings on the antioxidant activity of select acetamide derivatives.

| Compound/Derivative Class | Assay Used | Key Findings |

| Flavonoid Acetamides | DPPH Radical Scavenging | Exhibited IC50 values in the range of 31.52–198.41 µM. |

| Compound 40006 | ROS Production in J774.A1 macrophages | Significantly reduced ROS production. nih.gov |

| Benzothiazine Acetamide (FA2) | DPPH Radical Scavenging | Showed higher antioxidant activity compared to ascorbic acid. nih.gov |

| Various New Acetamides | ABTS Radical Scavenging, ROS/NO Production | Synthesized and tested for in vitro antioxidant and anti-inflammatory activities. koreascience.kr |

Exploration of Other Pharmacological Activities in Related Acetamide Scaffolds (e.g., Anticonvulsant, HIV-1 Inhibitor, Anti-inflammatory)

The versatile acetamide scaffold is foundational to compounds exhibiting a wide range of pharmacological effects.

Anticonvulsant Activity: Epilepsy is a common neurological disorder, and the search for safer and more effective anticonvulsant drugs is ongoing. Substituted N-benzyl 2-acetamidoacetamides have shown significant protection against maximal electroshock (MES)-induced seizures in animal models.

Studies have investigated the importance of the 2-acetamido moiety for anticonvulsant activity. While important, it is not strictly required, as derivatives with hydroxy and methoxy groups also provided full protection in the MES test.

N-benzyl 2-acetamido-3-methoxypropionamide showed high potency with an ED50 value of 8.3 mg/kg in the MES test, significantly lower than that of phenobarbital (ED50 = 22 mg/kg).

In a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compounds with a 3-(trifluoromethyl)anilide moiety showed considerable anticonvulsant protection in the MES test.

HIV-1 Inhibitor Activity: Acetamide derivatives have been developed to target different stages of the HIV-1 lifecycle.

Reverse Transcriptase (RT) Inhibition: A library of biphenylhydrazo 4-arylthiazole derivatives was evaluated for the ability to dually inhibit both the RNA-dependent DNA-polymerase (RDDP) and Ribonuclease H (RNase H) functions of HIV-1 RT. All tested compounds were active against both functions, with IC50 values ranging from 4.5 to 57.0 µM for RNase H and 8.0 to 88.0 µM for RDDP. Compound EMAC2063 was identified as the most potent dual inhibitor in this series. nih.gov